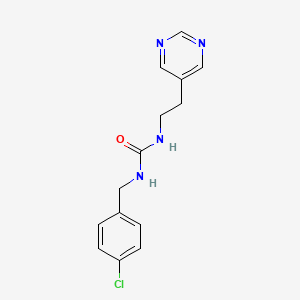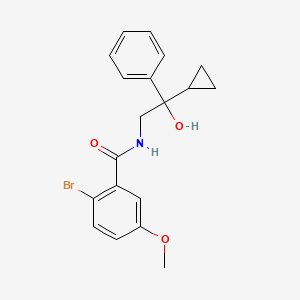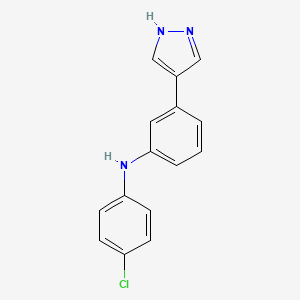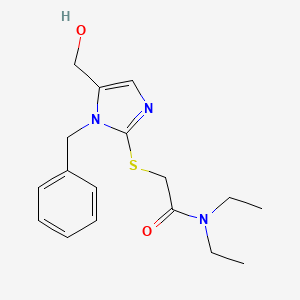
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a chlorobenzyl group attached to a urea moiety, which is further linked to a pyrimidinyl ethyl group
准备方法
The synthesis of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-(pyrimidin-5-yl)ethylamine.
Reaction Conditions: The 4-chlorobenzyl chloride is reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine to form the intermediate 1-(4-chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)amine.
Urea Formation: The intermediate is then treated with an isocyanate, such as phenyl isocyanate, under controlled conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of flow reactors and advanced purification techniques.
化学反应分析
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
科学研究应用
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.
相似化合物的比较
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chlorobenzyl)-3-(2-(pyridin-3-yl)ethyl)urea and 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-4-yl)ethyl)urea share structural similarities.
Uniqueness: The presence of the pyrimidin-5-yl group in this compound imparts unique properties, such as specific binding affinities and reactivity patterns, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFQTWMAIAQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)
![6-ethyl 3-methyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)
![N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2417897.png)
![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)
![[1-(2-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2417900.png)
![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)



![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazine](/img/structure/B2417908.png)
![2-[(3-Methylpentan-2-yl)amino]ethan-1-ol](/img/structure/B2417910.png)



